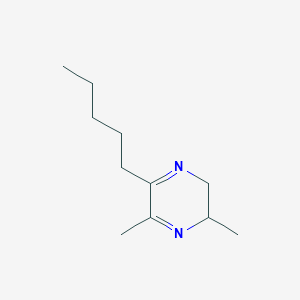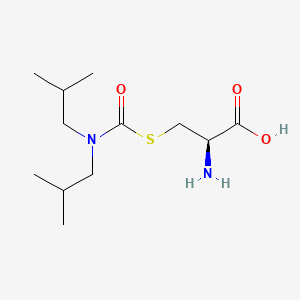
S-(Diisobutylcarbamoyl)cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(Diisobutylcarbamoyl)cysteine: is a synthetic compound derived from cysteine, an amino acid containing a thiol group This compound is characterized by the presence of a diisobutylcarbamoyl group attached to the sulfur atom of cysteine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(Diisobutylcarbamoyl)cysteine typically involves the reaction of cysteine with diisobutylcarbamoyl chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
Cysteine+Diisobutylcarbamoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions: S-(Diisobutylcarbamoyl)cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to regenerate the free thiol group.
Substitution: The carbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophilic reagents can be used to substitute the carbamoyl group.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol group.
Substitution: Various substituted cysteine derivatives.
科学的研究の応用
Chemistry: S-(Diisobutylcarbamoyl)cysteine is used in the study of thiol-based reactions and as a model compound for understanding the behavior of cysteine derivatives in various chemical environments.
Biology: In biological research, this compound is used to study protein modification and the role of cysteine residues in protein function. It is also used in the development of cysteine-specific probes and sensors.
Medicine: The compound has potential applications in drug development, particularly in the design of cysteine-targeting therapeutics. It is also used in the study of redox biology and oxidative stress.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of S-(Diisobutylcarbamoyl)cysteine involves its interaction with thiol groups in proteins and other biomolecules. The diisobutylcarbamoyl group can modify cysteine residues, affecting protein structure and function. This modification can influence various cellular pathways, including redox signaling and enzyme activity.
類似化合物との比較
S-(2-Aminoethyl)cysteine: Another cysteine derivative with a different functional group.
N-Acetylcysteine: A well-known cysteine derivative used as a mucolytic agent and antioxidant.
S-Methylcysteine: A naturally occurring cysteine derivative found in certain plants.
Uniqueness: S-(Diisobutylcarbamoyl)cysteine is unique due to the presence of the diisobutylcarbamoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable tool in research for studying cysteine modifications and developing cysteine-targeting therapeutics.
特性
CAS番号 |
61772-62-1 |
|---|---|
分子式 |
C12H24N2O3S |
分子量 |
276.40 g/mol |
IUPAC名 |
(2R)-2-amino-3-[bis(2-methylpropyl)carbamoylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H24N2O3S/c1-8(2)5-14(6-9(3)4)12(17)18-7-10(13)11(15)16/h8-10H,5-7,13H2,1-4H3,(H,15,16)/t10-/m0/s1 |
InChIキー |
WLTNFDBTUAMOGX-JTQLQIEISA-N |
異性体SMILES |
CC(C)CN(CC(C)C)C(=O)SC[C@@H](C(=O)O)N |
正規SMILES |
CC(C)CN(CC(C)C)C(=O)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7H-Dibenz[f,ij]isoquinoline-4-sulfonic acid, 2-methyl-7-oxo-](/img/structure/B13762017.png)
![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B13762029.png)
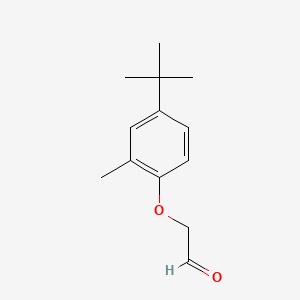
![1-(3,4-Dichlorobenzyl)-5-ethyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13762037.png)
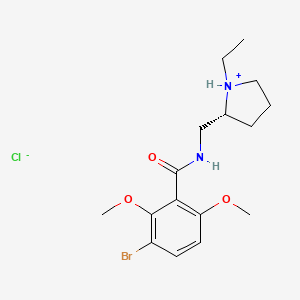
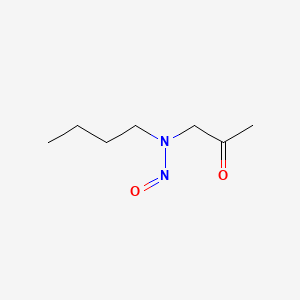


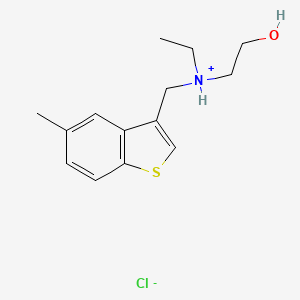
![N-{4-[(E)-(2-{(2Z)-2-[(4-Acetamidophenyl)methylidene]hydrazinecarbothioyl}hydrazinylidene)methyl]phenyl}acetamide](/img/structure/B13762074.png)

